molecular formula C17H24ClN3O3S B5355233 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide

4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide

カタログ番号: B5355233
分子量: 385.9 g/mol
InChIキー: HZKLMIISUHFHOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules such as PLCγ2 and Akt. This leads to activation of various signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide blocks these downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity with an IC50 of 0.85 nM. It has also been shown to inhibit the proliferation of B-cell lines and primary CLL cells with an IC50 of 0.2-1.4 μM. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

実験室実験の利点と制限

One advantage of 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide is its high potency and selectivity for BTK. This allows for effective inhibition of BTK activity at low concentrations, minimizing off-target effects. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its efficacy in clinical settings.

将来の方向性

For the development of BTK inhibitors such as 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide include the investigation of combination therapies with other anti-cancer agents, as well as the development of more potent and selective BTK inhibitors. In addition, the use of BTK inhibitors in other B-cell malignancies such as diffuse large B-cell lymphoma and follicular lymphoma is an area of active research.

合成法

The synthesis of 4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-chloro-3-nitrobenzoic acid with 1-methyl-4-piperidinamine to form the corresponding amide. The nitro group is then reduced to the amine using hydrogen gas and palladium on carbon. The resulting amine is then coupled with 1-pyrrolidine-1-sulfonyl chloride to form the final product, this compound.

科学的研究の応用

4-chloro-N-(1-methyl-4-piperidinyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

特性

IUPAC Name

4-chloro-N-(1-methylpiperidin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3S/c1-20-10-6-14(7-11-20)19-17(22)13-4-5-15(18)16(12-13)25(23,24)21-8-2-3-9-21/h4-5,12,14H,2-3,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKLMIISUHFHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。